2-(3-Bromophenyl)-6-chloroquinoline-4-carboxamide
Description
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxamide is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromophenyl group at the second position, a chlorine atom at the sixth position, and a carboxamide group at the fourth position of the quinoline ring
Properties
IUPAC Name |
2-(3-bromophenyl)-6-chloroquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSGKAUUPQMHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxamide typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is used to form the carbon-carbon bond between the bromophenyl group and the quinoline ring. This reaction requires a palladium catalyst and a boron reagent under mild conditions . Another approach involves the electrophilic aromatic substitution reaction, where the bromophenyl group is introduced to the quinoline ring using a brominating agent such as bromine in the presence of a catalyst like iron(III) bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Nitroquinoline, sulfoquinoline derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-chloroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the replication of viruses and the growth of bacteria, making it a potential antimicrobial agent . In cancer therapy, the compound may inhibit key enzymes involved in cell division, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromophenyl)-4-quinolinecarboxamide
- 6-chloro-4-quinolinecarboxamide
- 2-phenyl-6-chloro-4-quinolinecarboxamide
Uniqueness
2-(3-Bromophenyl)-6-chloroquinoline-4-carboxamide is unique due to the presence of both bromophenyl and chlorine substituents, which enhance its biological activity and specificity. The combination of these groups allows for more effective interactions with molecular targets compared to similar compounds that lack one or both of these substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
